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Compound of Interest

Compound Name: 1-Benzylpiperidine-2,6-dione

Cat. No.: B1281742 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The glutarimide scaffold is a cornerstone in modern medicinal chemistry, most notably for its

critical role in the development of molecular glue degraders and Proteolysis Targeting

Chimeras (PROTACs). These therapeutic modalities leverage the ubiquitin-proteasome system

to eliminate disease-causing proteins. The glutarimide moiety is renowned for its ability to bind

to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3

ubiquitin ligase complex. This interaction can be harnessed to induce the degradation of

specific target proteins. This whitepaper provides a technical exploration of 1-
Benzylpiperidine-2,6-dione as a representative glutarimide analog, detailing its

physicochemical properties, synthesis, and potential biological implications.

Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is paramount for

any drug discovery endeavor. For 1-Benzylpiperidine-2,6-dione, these properties provide

insights into its potential for oral bioavailability, cell permeability, and metabolic stability.
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Property Value Reference

Molecular Formula C₁₂H₁₃NO₂ [1]

Molecular Weight 203.24 g/mol [1]

IUPAC Name 1-benzylpiperidine-2,6-dione [1]

CAS Number 42856-43-9 [1]

Hydrogen Bond Acceptor

Count
2 [1]

Hydrogen Bond Donor Count 0 [1]

Rotatable Bond Count 2

Topological Polar Surface Area 40.6 Å²

LogP (Predicted) 1.3

Synthesis of Glutarimide Analogs
The synthesis of substituted piperidine-2,6-diones, the core structure of glutarimide analogs, is

a key focus in the development of novel therapeutics.[2] A practical and efficient method for

constructing these scaffolds involves a Michael addition/intramolecular imidation cascade

sequence.[2] This transition-metal-free approach allows for the synthesis of a wide range of

piperidine-2,6-diones in moderate to good yields from readily available starting materials like

methyl acetates and acrylamides.[2]

General Experimental Protocol for Piperidine-2,6-dione
Synthesis
A representative protocol for the synthesis of a substituted piperidine-2,6-dione is as follows:

Reaction Setup: To a solution of the appropriate methyl acetate and acrylamide in a suitable

solvent (e.g., THF), a base such as potassium tert-butoxide (KOtBu) is added at a controlled

temperature (e.g., 0-50°C).
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Reaction Progression: The reaction mixture is stirred for a specified period, allowing for the

Michael addition to occur, followed by intramolecular imidation to form the piperidine-2,6-

dione ring.

Workup and Purification: Upon completion, the reaction is quenched, and the product is

extracted. The crude product is then purified using standard techniques such as column

chromatography to yield the desired substituted piperidine-2,6-dione.

This methodology has been successfully scaled up to kilogram quantities and has been applied

to the synthesis of bioactive molecules, demonstrating its industrial applicability.[2]

For the specific synthesis of N-substituted analogs, such as 1-Benzylpiperidine-2,6-dione, a

common strategy involves the N-alkylation of the parent glutarimide.

Starting Materials

Reaction Conditions

Process ProductGlutarimide

N-Alkylation

Benzyl Halide
(e.g., Benzyl Bromide)

Base
(e.g., K2CO3, NaH)

Solvent
(e.g., DMF, THF)

1-Benzylpiperidine-2,6-dione
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General synthesis workflow for 1-Benzylpiperidine-2,6-dione.
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The Glutarimide Scaffold in Targeted Protein
Degradation
The glutarimide moiety is a privileged scaffold in the field of targeted protein degradation

(TPD).[3] It serves as a key Cereblon (CRBN) binding ligand, enabling the recruitment of the

E3 ubiquitin ligase complex to a target protein of interest.[3] This induced proximity leads to the

ubiquitination and subsequent proteasomal degradation of the target protein.

The interaction between the glutarimide ring and CRBN is well-characterized. The glutarimide

moiety fits into a hydrophobic pocket in the thalidomide-binding domain of CRBN.[4] This

binding event is crucial for the activity of molecular glues like lenalidomide and pomalidomide,

as well as for the function of PROTACs that utilize a glutarimide-based CRBN ligand.
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Mechanism of targeted protein degradation via a glutarimide analog.
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Biological Activity of Piperidine-Containing
Compounds
While specific biological data for 1-Benzylpiperidine-2,6-dione is not extensively available in

the public domain, the broader class of piperidine-containing molecules exhibits a wide range

of biological activities. These include anticancer, antimicrobial, and central nervous system

effects.[5][6][7] For instance, certain N-benzyl piperidine derivatives have been investigated for

their potent antimicrobial activity against various bacterial and fungal strains.[6] Additionally,

other piperidine-based compounds have shown significant cytotoxic effects against cancer cell

lines.[5]

The N-benzylpiperidine motif is a common structural feature in many approved drugs and

clinical candidates, where it can contribute to target engagement and modulate

physicochemical properties.[8]

Future Directions
The exploration of novel glutarimide analogs, including derivatives of 1-Benzylpiperidine-2,6-
dione, remains a promising avenue for the development of new therapeutics. Future research

in this area will likely focus on:

Synthesis of diverse libraries: The creation of a wide array of substituted 1-
Benzylpiperidine-2,6-dione analogs to explore structure-activity relationships.

Biological screening: Comprehensive evaluation of these analogs for their binding affinity to

CRBN and other E3 ligases, as well as their efficacy in inducing the degradation of specific

target proteins.

Development of novel PROTACs: The incorporation of optimized 1-Benzylpiperidine-2,6-
dione derivatives as CRBN ligands in the design of new and more potent PROTACs.

Investigation of other biological activities: Exploring the potential of these compounds in

therapeutic areas beyond protein degradation, such as neuroscience and infectious

diseases.
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In conclusion, 1-Benzylpiperidine-2,6-dione represents a valuable chemical entity within the

broader class of glutarimide analogs. Its core structure holds significant potential for the

development of innovative therapeutics that leverage the principles of targeted protein

degradation. Further investigation into its synthesis, biological activity, and application in drug

design is warranted to fully realize its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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